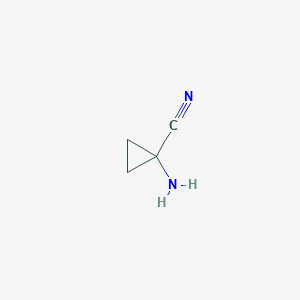

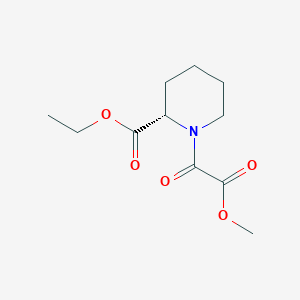

![molecular formula C10H9NO B178442 螺环[环丙烷-1,3'-吲哚啉]-2'-酮 CAS No. 13861-75-1](/img/structure/B178442.png)

螺环[环丙烷-1,3'-吲哚啉]-2'-酮

描述

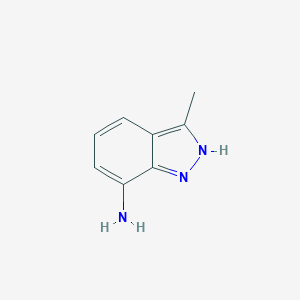

Spiro[cyclopropane-1,3’-indolin]-2’-one is a type of spirocyclic compound . These compounds are characterized by a bicycle connected by a single fully-substituted carbon atom . They are inherently highly 3-dimensional structures and can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .

Synthesis Analysis

The synthesis of Spiro[cyclopropane-1,3’-indolin]-2’-one has been achieved through metal-free cyclopropanation using tosylhydrazone salts . This method provides a safe alternative to diazo-compounds and has been used to produce these compounds in high yields .Molecular Structure Analysis

Spirocyclic structures, like Spiro[cyclopropane-1,3’-indolin]-2’-one, are defined as a bicycle connected by a single fully-substitified carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Chemical Reactions Analysis

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The sequential Corey–Chaykovsky reactions of isatins, spiroepoxy-, or spiroaziridine oxindoles with sulfur ylide has led to the discovery of a unique reaction mode that allows easy and direct one-pot access to a range of spirocyclopropyl oxindoles .Physical and Chemical Properties Analysis

As a spirocyclic compound, Spiro[cyclopropane-1,3’-indolin]-2’-one can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .科学研究应用

抗癌活性

螺环[环丙烷-1,3'-吲哚啉]-2'-酮已被合成并评估其抗癌特性。 它们对几种人类癌细胞系显示出有希望的活性,包括DU-145(前列腺癌)、Hela(宫颈癌)、A-549(肺癌)和MCF-7(乳腺癌) . 像3b和3i这样的化合物表现出显著的抗癌活性,IC50值小于10μM .

非对映选择性合成

该化合物已被用于非对映选择性合成螺环[环丙烷-1,3'-吲哚啉]-2'-酮。 该过程涉及使用甲苯磺酰腙盐作为重氮化合物的安全替代品进行无金属环丙烷化,从而实现高产率 .

生物学评价

在生物学评价研究中,合成了螺环[环丙烷-1,3'-吲哚啉]-2'-酮库,并评估了它们的生物活性。 值得注意的是,化合物6b和6u对DU-145前列腺癌细胞系表现出显着活性,通过细胞凋亡诱导细胞死亡 .

细胞周期阻滞

流式细胞仪分析表明,某些螺环[环丙烷-1,3'-吲哚啉]-2'-酮可以阻滞细胞周期在G0/G1期。 这导致caspase-3依赖性细胞凋亡,这对于用于癌症治疗的化合物来说是一个宝贵的特性 .

线粒体膜电位破坏

这些化合物也被证明可以破坏线粒体膜电位。 这表明它们能够通过细胞凋亡的内在途径诱导细胞死亡,进一步突出了它们作为抗癌剂的潜力 .

Annexin V-FITC 测定

Annexin V-FITC 测定是一种用于检测凋亡细胞的方法。 螺环[环丙烷-1,3'-吲哚啉]-2'-酮已使用该测定进行了测试,表明它们通过细胞凋亡诱导细胞死亡 .

构效关系 (SAR) 分析

根据筛选结果,已经提出了药效团的构效关系 (SAR)。 该分析有助于理解使这些化合物对癌细胞有效的化学和结构特征 .

对危险试剂的安全替代品

在合成中使用螺环[环丙烷-1,3'-吲哚啉]-2'-酮为像重氮化合物这样的危险试剂提供了更安全的替代品。 这使得实验室合成过程更安全、更环保 .

作用机制

Target of Action

Spiro[cyclopropane-1,3’-indolin]-2’-one is primarily targeted against various human cancer cell lines . The compound has shown promising anticancer activity against cell lines such as DU-145 (prostate cancer), Hela (cervical cancer), and A-549 (lung cancer) .

Mode of Action

It has been observed that certain compounds in the series can arrest the cell cycle in the g0/g1 phase, leading to caspase-3 dependent apoptotic cell death . This suggests that the compound interacts with its targets, causing changes in the cell cycle and inducing apoptosis.

Biochemical Pathways

The induction of apoptosis suggests that the compound may affect pathways related to cell cycle regulation and programmed cell death .

Result of Action

The result of the action of Spiro[cyclopropane-1,3’-indolin]-2’-one is the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of these cells, thereby exhibiting its anticancer activity.

未来方向

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry .

生化分析

Biochemical Properties

Spiro[cyclopropane-1,3’-indolin]-2’-one has been evaluated for its biological activity against various human cancer cell lines . It interacts with several biomolecules, including enzymes and proteins, within these cells

Cellular Effects

In cellular processes, Spiro[cyclopropane-1,3’-indolin]-2’-one has shown promising anticancer activity . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Spiro[cyclopropane-1,3’-indolin]-2’-one involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . These interactions contribute to its observed effects at the molecular level.

Temporal Effects in Laboratory Settings

The temporal effects of Spiro[cyclopropane-1,3’-indolin]-2’-one in laboratory settings are currently under study. Preliminary research indicates that it may have long-term effects on cellular function . Information on the compound’s stability and degradation is not yet available.

Dosage Effects in Animal Models

The effects of Spiro[cyclopropane-1,3’-indolin]-2’-one in animal models vary with dosage . Some studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

Spiro[cyclopropane-1,3’-indolin]-2’-one is involved in several metabolic pathways . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Preliminary studies suggest it may interact with certain transporters or binding proteins .

属性

IUPAC Name |

spiro[1H-indole-3,1'-cyclopropane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-9-10(5-6-10)7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBWIBWOPGDMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507379 | |

| Record name | Spiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13861-75-1 | |

| Record name | Spiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

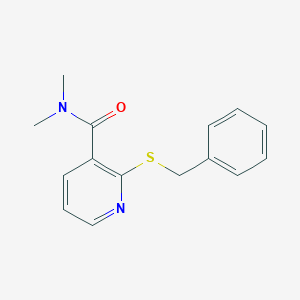

![2-[4-(Methylthio)phenoxy]ethylamine](/img/structure/B178387.png)

![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)